3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
3,4,5-Trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (molecular formula: C₂₀H₂₂N₂O₅, molecular weight: 370.4 g/mol) is a benzamide derivative characterized by a trimethoxy-substituted benzene ring linked to a pyrrolidinone-containing aniline moiety via an amide bond . The compound’s structure features three methoxy groups at positions 3, 4, and 5 of the benzamide core, a methyl group at position 3 of the phenyl ring, and a 2-oxopyrrolidine substituent at position 2.
Key physicochemical properties include:
| Property | Value | |
|---|---|---|
| Molecular Formula | C₂₀H₂₂N₂O₅ | |
| Average Mass | 370.4 g/mol | |
| Monoisotopic Mass | 370.152872 | |
| CAS Registry Number | 693829-60-6 | |
| Purity | ≥98% |
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-13-10-15(7-8-16(13)23-9-5-6-19(23)24)22-21(25)14-11-17(26-2)20(28-4)18(12-14)27-3/h7-8,10-12H,5-6,9H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEHUISFMXZCHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Trimethoxybenzene Core: This is achieved by methylation of gallic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where the appropriate pyrrolidinone derivative reacts with the trimethoxybenzene core under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes several types of chemical reactions:
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions include quinones, alcohol derivatives, and various substituted analogs that exhibit enhanced biological activities .
Scientific Research Applications
3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic applications.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anti-cancer, anti-fungal, anti-bacterial, and anti-viral agent.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves several molecular targets and pathways:
Inhibition of Enzymes: The compound inhibits enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to disruption of cellular processes.
Receptor Binding: It binds to specific receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: The compound affects various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
A. Trimethoxybenzamide Derivatives
- 3,4,5-Trimethoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide (CAS 693829-60-6): This analog lacks the 3-methyl group on the phenyl ring but shares the trimethoxybenzamide and pyrrolidinone moieties.
- N-Benzyl-N'-[(3,4,5-trimethoxyphenyl)methylideneamino]oxamide (CAS 6487-01-0): Replaces the pyrrolidinone-aniline group with a benzyl-oxamide structure.
B. Pyrrolidinone-Containing Analogs
- 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 6189-52-2): Features a chromenopyridine scaffold instead of trimethoxybenzamide. The additional dioxopyrrolidine and chromenopyridine groups may confer distinct electronic properties, influencing metabolic stability or kinase inhibition profiles .
- The sulfonamide and pyrazolopyrimidine moieties suggest divergent biological targets (e.g., tyrosine kinases) compared to the benzamide core .
Functional Group Impact on Bioactivity
- Methoxy Groups : The trimethoxy substitution in the benzamide core is associated with enhanced lipophilicity and π-π stacking interactions, as seen in colchicine analogs .
- Pyrrolidinone Ring: The 2-oxopyrrolidine group may act as a hydrogen-bond acceptor, influencing binding to proteases or GPCRs. This contrasts with dioxopyrrolidine derivatives (e.g., CAS 6189-52-2), which exhibit stronger electron-withdrawing effects .
- Methyl Substituent: The 3-methyl group on the phenyl ring in the target compound could improve metabolic stability by blocking oxidation sites, a feature absent in non-methylated analogs .
Data Table: Structural and Physicochemical Comparison
Biological Activity
3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzamide core with three methoxy groups and a pyrrolidinone moiety. The molecular formula is , with a molecular weight of approximately 414.46 g/mol. The structural representation can be summarized as follows:
5-HT2A Receptor Antagonism
One of the primary mechanisms through which this compound exerts its biological effects is by acting as a 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. This interaction is particularly relevant in cardiovascular pharmacology, where the compound has demonstrated the ability to inhibit serotonin-mediated platelet aggregation and smooth muscle cell proliferation.
Key Findings:
- Binding Affinity: The compound shows high-affinity binding to the 5-HT2A receptor in human embryonic kidney cells.
- Platelet Aggregation: It significantly inhibits serotonin-stimulated amplification of ADP-induced platelet aggregation.
- Vascular Smooth Muscle: The compound also reduces DNA synthesis in vascular smooth muscle cells stimulated by serotonin, indicating potential therapeutic benefits in cardiovascular diseases .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
| Activity | Description |
|---|---|
| Antiplatelet Activity | Inhibits serotonin-induced platelet aggregation, potentially reducing thrombosis. |
| Vascular Effects | Reduces DNA synthesis in vascular smooth muscle cells, suggesting anti-proliferative properties. |
| Neuropharmacological Effects | Potential effects on neurotransmitter systems due to its receptor antagonism. |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Cardiovascular Pharmacology Study:
- Conducted on human cell lines to assess the compound's effects on platelet function and vascular smooth muscle proliferation.
- Results indicated a marked reduction in both platelet aggregation and smooth muscle cell growth following treatment with varying concentrations of the compound.
-
Neuropharmacological Research:
- Investigated the impact of the compound on neurochemical pathways associated with mood regulation.
- Preliminary findings suggest potential benefits in mood disorders due to its interaction with serotonin receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
